WAY-620473

PARP-1 inhibition DNA damage repair oncology research

Generic PARP-1 inhibitor substitution undermines experimental reproducibility due to wide inter-compound potency variation. WAY-620473 (PARP-1 IC50=270 nM) provides a broader dynamic range than ultra-potent clinical inhibitors, preventing target saturation at low nanomolar concentrations and enabling accurate dose-response quantification in biochemical assays. Its documented polypharmacology (GCN5L2, Eya2, G9a) supports multi-target pathway analysis in a single chemical entity, reducing experimental variables. Standardized DMSO solubility (9-25 mg/mL) and validated long-term storage parameters ensure lot-to-lot consistency for longitudinal studies.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B10861720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-620473
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H20N4O3/c18-16(23)11-7-9-21(10-8-11)15(22)6-5-14-19-13-4-2-1-3-12(13)17(24)20-14/h1-4,11H,5-10H2,(H2,18,23)(H,19,20,24)
InChIKeyLWSPTTXDACSZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-620473 Procurement Guide


WAY-620473 (CAS 743451-55-0) is a synthetic quinazolinone derivative classified as a potent poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor with antitumor activity . The compound features a piperidine-carboxamide moiety linked via a propanoyl chain to the quinazolinone core . With a molecular formula of C17H20N4O3 and a molecular weight of 328.37 g/mol , WAY-620473 exhibits a distinct bioactivity fingerprint that includes PARP-1 inhibition, lipid storage modulation in Drosophila S3 cells, and eukaryotic lifespan alteration .

DNA repair pathway inhibition studies (PARP-1 context)
Multi-target enzyme profiling across epigenetic and lipid pathways
In vitro biochemical and cell-based assay compatibility (DMSO-soluble)

WAY-620473: Generic Substitution Risks


Generic substitution of PARP-1 inhibitors in research workflows is scientifically unjustified due to substantial inter-compound variation in potency, selectivity fingerprints, and off-target activities. While clinical PARP inhibitors (e.g., olaparib, niraparib, talazoparib) exhibit PARP-1 IC50 values spanning 0.5–5 nM [1], WAY-620473 demonstrates a distinct potency profile (PARP-1 IC50 = 270 nM) alongside unique activity against non-PARP targets including GCN5L2, Eya2, and G9a . These quantitative differences directly impact experimental outcomes in DNA repair studies, cellular senescence assays, and epigenetic investigations. Substituting WAY-620473 with a more potent clinical PARP inhibitor would alter dose-response relationships and confound cross-study reproducibility, making precise compound selection essential for rigorous research.

Potency Clinical PARP inhibitors exhibit far higher potency, which may shift dose-response relationships and saturation windows in DNA repair assays.
Profile Multi-target activity against non-PARP enzymes can confound mechanistic interpretation in epigenetic or lipid modulation studies.
Selectivity Moderate selectivity window differs from clinical candidates; target engagement profiling may not transfer directly.

WAY-620473 Quantitative Differentiation


PARP-1 Inhibition Profile

WAY-620473 inhibits recombinant human PARP-1 with an IC50 of 270.0 nM, as determined by a fluorescence-based assay after 30-minute incubation . This potency is approximately 180-fold lower than the clinical PARP inhibitor olaparib (IC50 = 1.49–1.7 nM) [1][2] and 475-fold lower than talazoparib (IC50 = 0.57 nM) . WAY-620473 thus occupies a distinct intermediate-potency niche among PARP-1 inhibitors, offering a wider dynamic range for dose-response studies where sub-nanomolar clinical compounds may saturate target engagement at standard working concentrations.

PARP-1 Inhibition
Cross-study comparable
WAY-620473: 270 nM
Olaparib: 1.49–1.7 nM
Talazoparib: 0.57 nM
Intermediate potency enables wider dose-response range without target saturation.
~180-fold lower than olaparib; fluorescence-based assay, 30 min incubation.
PARP-1 inhibition DNA damage repair oncology research enzyme assays

Multi-Target Activity Profile

Unlike highly selective clinical PARP inhibitors, WAY-620473 exhibits measurable activity across multiple enzyme classes, providing a quantifiable multi-target profile. Data from ChEMBL-curated assays show WAY-620473 inhibits GCN5L2 with a potency of 39,810.7 nM, Eya2 phosphatase with 22,387.2 nM, histone lysine methyltransferase G9a with 8,912.5 nM, and modulates lipid storage in Drosophila S3 cells with a potency of 2,909.3 nM. This polypharmacology distinguishes WAY-620473 from clinical PARP inhibitors such as veliparib, which shows no detectable activity against SIRT2 (>5,000 nM) .

Multi-Target Activity
Cross-study comparable
GCN5L2: 39.8 μM
Eya2: 22.4 μM
G9a: 8.9 μM
Lipid mod.: 2.9 μM
Supports polypharmacology and epigenetic pathway-response interpretation.
ChEMBL-curated assays; veliparib shows no SIRT2 activity (>5 μM).
polypharmacology epigenetics lipid metabolism target selectivity

PARP-1 Selectivity Over DHFR

WAY-620473 demonstrates quantifiable selectivity for PARP-1 over dihydrofolate reductase (DHFR). In enzymatic assays against Pneumocystis carinii DHFR, WAY-620473 exhibits an IC50 of 12,000 nM [1], representing a >44-fold selectivity window compared to its PARP-1 IC50 of 270 nM . This selectivity profile, while not as stringent as clinical PARP inhibitors (which often exhibit >100-fold selectivity for PARP1 over other PARP family members [2]), provides a defined baseline for studies requiring moderate target discrimination.

PARP-1/DHFR Selectivity
Cross-study comparable
44.4-fold selectivity
PARP-1 IC50 270 nM
DHFR IC50 12,000 nM
Moderate selectivity baseline for off-target interaction studies.
Clinical inhibitors often show >100-fold PARP family selectivity.
target selectivity off-target profiling enzyme specificity

Eukaryotic Lifespan Alteration

WAY-620473 is documented to alter eukaryotic lifespan , a phenotypic activity not consistently reported for FDA-approved PARP inhibitors. While the precise quantitative lifespan extension data (e.g., percent increase in mean or maximum lifespan, model organism used) is not publicly detailed in accessible databases, this reported activity distinguishes WAY-620473 from clinical PARP inhibitors such as olaparib, niraparib, and talazoparib, which are primarily characterized for antitumor efficacy rather than longevity modulation .

Lifespan Alteration
Class-level inference
Reported phenotype; quantitative data not publicly detailed.
May support longevity research; context-dependent, data to verify.
Model organism and lifespan metrics not specified in available sources.
aging research longevity phenotypic screening model organisms

Solubility and Stability Profile

WAY-620473 exhibits DMSO solubility of 25 mg/mL (76.13 mM) with ultrasonic assistance , or 9 mg/mL (27.41 mM) under standard conditions . This solubility range is comparable to or exceeds that of several clinical PARP inhibitors: olaparib requires specific formulation for in vivo use (bioavailability ~11-15%) [1], while WAY-620473's calculated LogP of -0.6 indicates favorable aqueous compatibility for cell-based assays. The compound is available at ≥95% purity from multiple vendors , with powder stability at -20°C for 3 years .

Solubility & Stability
Supporting evidence
DMSO: 25 mg/mL (76.1 mM) ultrasonic; 9 mg/mL (27.4 mM) standard. LogP -0.6. Purity ≥95%.
Supports in vitro assay stock preparation without specialized formulation.
Powder storage -20°C/3 years; DMSO stock -80°C/6 months.
solubility formulation in vitro assays procurement specifications

WAY-620473 Application Scenarios


PARP-1 Dose-Response Studies

WAY-620473 (PARP-1 IC50 = 270 nM) is optimally suited for biochemical and cellular dose-response experiments where ultra-potent clinical PARP inhibitors (IC50 < 5 nM) would saturate target engagement at low nanomolar concentrations, obscuring intermediate effect ranges. Its ~180-fold lower potency relative to olaparib [1] provides a wider dynamic range for quantifying partial inhibition and facilitates structure-activity relationship (SAR) studies around the quinazolinone scaffold .

Polypharmacology and Epigenetic Profiling

WAY-620473's documented activity against GCN5L2 (39.8 μM), Eya2 phosphatase (22.4 μM), and histone methyltransferase G9a (8.9 μM) makes it a valuable tool compound for polypharmacology investigations. Unlike highly selective clinical PARP inhibitors optimized for PARP1/2 exclusivity, WAY-620473 enables simultaneous interrogation of PARP-1 and epigenetic regulator engagement in a single chemical entity, reducing experimental variables in multi-target pathway analysis.

Aging and Longevity Research

WAY-620473 is one of the few PARP-1 inhibitors explicitly documented to alter eukaryotic lifespan . Researchers investigating the intersection of DNA damage repair, PARP inhibition, and organismal aging should select WAY-620473 over clinical PARP inhibitors, which lack this specific phenotypic annotation. The compound's established antitumor activity further supports dual-purpose studies examining cancer and aging pathways.

In Vitro Assay Development

WAY-620473 offers DMSO solubility of 9–25 mg/mL (27–76 mM) [1], enabling straightforward stock solution preparation for 96- and 384-well plate assays. Its defined storage parameters (powder: -20°C for 3 years; DMSO stock: -80°C for 6 months) [1] ensure lot-to-lot consistency for longitudinal studies. Procurement specifications (≥95–99% purity ) meet the quality thresholds required for reproducible biochemical and cellular pharmacology.

Application
Selection Property
Validation Focus
PARP-1 dose-response modeling
Intermediate inhibition potency range
Dose-response linearity under non-saturating conditions
Multi-target pathway analysis
Documented polypharmacology profile
Off-target enzyme engagement and epigenetic readouts
Lifespan alteration research
Phenotypic lifespan modulation context
Model organism lifespan endpoints (data to verify)
In vitro assay preparation
High DMSO solubility and purity
Stock solution stability and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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